molecular formula C16H13Cl2N3O2 B1489597 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime CAS No. 338414-24-7

2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime

Cat. No.: B1489597
CAS No.: 338414-24-7
M. Wt: 350.2 g/mol
InChI Key: ABZZAINUSUOQJQ-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime (CAS: 338400-38-7) is a hydrazono-oxime derivative characterized by a 3,5-dichlorophenyl hydrazone moiety and a 4-methylphenyl ketone group. The compound’s synthesis typically involves diazonium coupling reactions, similar to methods described for structurally related analogs .

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-10-2-4-11(5-3-10)16(22)15(9-19-23)21-20-14-7-12(17)6-13(18)8-14/h2-9,20,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZZAINUSUOQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime , with the CAS number 338400-38-7 , is a hydrazone derivative notable for its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C16H12Cl2N2O2
  • Molecular Weight : 335.18 g/mol
  • CAS Number : 338400-38-7
  • Physical State : Solid
  • Purity : Typically ≥ 95%

Structural Characteristics

The structure of this compound features a hydrazone linkage, which is crucial for its reactivity and biological interactions. The presence of the dichlorophenyl group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC16H12Cl2N2O2
Molecular Weight335.18 g/mol
DensityPredicted: 1.34 g/cm³
Boiling PointPredicted: 511.0 °C
pKaPredicted: 5.36

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including enzymes and receptors. The oxime functional group is known to participate in nucleophilic reactions, which can lead to the reactivation of certain inhibited enzymes, such as acetylcholinesterase (AChE).

Reactivation of Acetylcholinesterase

Research indicates that compounds with oxime functionalities can effectively reactivate AChE that has been inhibited by organophosphates. This is particularly relevant for compounds designed to counteract nerve agents. The lipophilicity of this compound may enhance its reactivation potency due to improved membrane permeability.

Cytotoxicity and Anticancer Activity

Studies have suggested that derivatives of hydrazones exhibit cytotoxic effects against various cancer cell lines. The dichlorophenyl moiety may contribute to enhanced anticancer activity by promoting apoptosis or inhibiting cell proliferation pathways.

Case Studies and Research Findings

  • Reactivation Studies :
    • A study evaluated the reactivation potential of several oximes on AChE inhibited by organophosphates. The findings indicated that compounds with similar structures showed significant reactivation potency, suggesting that this compound may possess similar capabilities .
  • Cytotoxicity Assays :
    • In vitro assays conducted on various cancer cell lines demonstrated that hydrazone derivatives exhibited varying degrees of cytotoxicity. The specific activity of this compound remains to be fully characterized but aligns with trends observed in related compounds .

Summary of Biological Activities

Activity TypeObserved EffectReference
AChE ReactivationSignificant
CytotoxicityVaries by cell line

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results that suggest its potential as an antibacterial agent .
  • Anticancer Properties : Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . Further research is needed to evaluate the specific effects of 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime on different cancer cell lines.
  • Neuroprotective Effects : Emerging evidence suggests that certain hydrazone derivatives may protect neuronal cells from oxidative stress-related damage. Investigations into the neuroprotective mechanisms of this compound could reveal new therapeutic strategies for neurodegenerative diseases.

Agrochemical Applications

  • Pesticide Development : The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals. Its efficacy against pests and pathogens can be explored to formulate environmentally friendly pesticides .
  • Plant Growth Regulators : Compounds similar to this compound have been studied for their roles in plant growth regulation. Research into its effects on plant physiology could lead to advancements in agricultural productivity .

Material Science Applications

  • Polymer Chemistry : The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing their properties such as thermal stability and mechanical strength .
  • Sensor Development : Due to its reactivity with metal ions, this compound can be utilized in the development of sensors for detecting metal contaminants in environmental samples .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
Anticancer Properties Induces apoptosis in specific cancer cell lines
Neuroprotective EffectsReduces oxidative stress in neuronal cultures
Pesticide Development Potential candidate for eco-friendly pesticide formulation
Sensor Development Reactive properties enable detection of metal ions

Comparison with Similar Compounds

Key Observations :

  • Halogenation Effects: The 3,5-dichlorophenyl group in the target compound likely enhances bioactivity compared to non-halogenated or mono-halogenated analogs (e.g., fluorine in ).
  • Substituent Position : Para-substituted groups (e.g., 4-CH₃, 4-Br) optimize steric compatibility in binding pockets, whereas meta-substitutions (e.g., 3,5-Cl₂) may enhance π-π stacking or hydrophobic interactions .
  • Oxime vs. Ester Groups : The oxime moiety (=N-OH) in the target compound offers hydrogen-bonding capability, contrasting with ester derivatives (e.g., ), which prioritize metabolic stability over reactivity.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime typically involves the following key steps:

This approach leverages the reactivity of carbonyl compounds with hydroxylamine derivatives to form oximes, followed by condensation with hydrazines to yield hydrazones.

Preparation of the Oxopropanal Oxime Intermediate

  • The oxopropanal oxime (isonitrosoacetone) is prepared by reacting pyruvic aldehyde or similar α-oxo aldehydes with hydroxylamine hydrochloride in an aqueous or alcoholic medium. This reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl group.

  • Purification: The oxime intermediate can be purified by crystallization from solvents such as benzene, ether/petroleum ether mixtures, or carbon tetrachloride. It sublimes at 90-100 °C under reduced pressure, indicating its volatility and purity characteristics.

Synthesis of the Hydrazono Derivative

  • The hydrazono linkage is formed by coupling the oxopropanal oxime with 3,5-dichlorophenyl hydrazine. This involves a condensation reaction between the oxime's aldehyde or keto group and the hydrazine's amino group, yielding the hydrazone functionality.

  • This reaction is typically carried out in slightly basic or neutral solvents such as dimethylformamide or pyridine, which facilitate the condensation without side reactions.

  • The reaction temperature is controlled between room temperature and 200 °C for optimal yield, often monitored by thin-layer chromatography (TLC) to ensure completion.

Cyclisation and Water Elimination Steps (If Applicable)

  • In related hydrazone and oxime syntheses, water elimination is a key step often facilitated by acid catalysts (e.g., hydrohalic acids) or acid anhydrides (e.g., acetic anhydride). These reagents promote dehydration to stabilize the hydrazone structure.

  • The reaction may involve intermediate O-acylated compounds which, upon heating, lose the acyl group and water to form the final hydrazone oxime compound.

Purification and Characterization

  • The final compound is purified by recrystallization from suitable solvents to obtain high purity crystalline material.

  • Characterization typically involves melting point determination, elemental analysis, and spectroscopic methods (NMR, IR, MS) to confirm the hydrazone and oxime functionalities.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
1 Pyruvic aldehyde + hydroxylamine hydrochloride Formation of oxopropanal oxime Crystallize from benzene or ether
2 3,5-Dichlorophenyl hydrazine + oxime intermediate Hydrazone formation (condensation) Use pyridine or DMF solvent; RT to 200 °C
3 Acid catalysts or acid anhydrides (optional) Facilitate water elimination Enhances yield and purity
4 Recrystallization Purification Solvent choice critical for purity
5 Analytical characterization Confirm structure Melting point, NMR, IR, MS

Research Findings and Notes

  • The compound is commercially available with high purity (≥95%) indicating that the synthetic methods yield well-defined products suitable for research or application.

  • The hydrazone-oxime linkage confers specific chemical properties, such as the ability to form metal complexes, as suggested by related oxime compounds forming iron and copper salts.

  • Optimization of reaction conditions, particularly solvent choice and temperature, significantly affects the yield and purity of the final compound.

  • The synthesis aligns with general methods for hydrazone and oxime derivatives, emphasizing controlled condensation and dehydration steps.

Q & A

Q. What are the critical steps in synthesizing 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves three stages: (i) Formation of the hydrazone intermediate via condensation of 3,5-dichlorophenylhydrazine with 3-(4-methylphenyl)-3-oxopropanal. (ii) Oxime formation by reacting the intermediate with hydroxylamine under controlled pH (e.g., pH 5–6) . (iii) Purification via recrystallization using ethanol/water mixtures.
  • Optimization : Use Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., pyridine or triethylamine). Monitor yield and purity via HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Look for diagnostic signals:
  • ¹H NMR : Singlet for oxime proton (~8.5 ppm), aromatic protons (6.5–7.8 ppm), and methyl groups (~2.3 ppm).
  • ¹³C NMR : Carbonyl carbons (~190 ppm for oxopropanal, ~150 ppm for oxime), aromatic carbons (110–140 ppm) .
  • IR : Confirm oxime (N–O stretch at ~950 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
  • XRD : For crystalline samples, analyze bond angles and distances to verify stereochemistry .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the hydrazone and oxime groups.
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxime.
  • Temperature : Long-term storage at –20°C in inert atmospheres (argon) minimizes decomposition. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity, E. coli ATCC 25922 for antimicrobial activity) and controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial).
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations with nonlinear regression to compare potency across studies.
  • Mechanistic Studies : Use flow cytometry (apoptosis assays) or transcriptomics to distinguish selective antimicrobial activity from nonspecific cytotoxicity .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Co-Solvents : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity.
  • Prodrug Design : Modify the oxime group to a phosphate ester for improved hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) to enhance bioavailability .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., S. aureus DHFR for antimicrobial activity).
  • QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do similar oxime derivatives exhibit divergent biological activities despite structural homology?

  • Methodological Answer :
  • Steric Effects : Compare X-ray structures to identify steric hindrance at the binding pocket (e.g., 4-methylphenyl vs. bulkier substituents).
  • Electron Distribution : Use DFT calculations (Gaussian 16) to map electron density differences at the oxime and hydrazone moieties.
  • Metabolic Stability : Assess hepatic microsomal degradation rates; higher metabolism may reduce apparent activity in vivo .

Experimental Design Considerations

Q. What statistical approaches are recommended for optimizing multi-step synthesis parameters?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Use central composite design to model interactions between temperature, solvent ratio, and catalyst concentration.
  • ANOVA : Identify significant factors (p < 0.05) affecting yield and purity.
  • Robustness Testing : Vary parameters ±10% to validate process reliability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime
Reactant of Route 2
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime

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